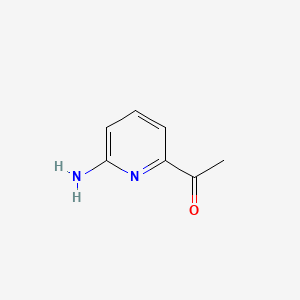

1-(6-Aminopyridin-2-YL)ethanone

Description

1-(6-Aminopyridin-2-YL)ethanone is a pyridine derivative characterized by an ethanone group (-COCH₃) at the 1-position and an amino group (-NH₂) at the 6-position of the pyridine ring. Its molecular formula is C₇H₈N₂O, and it serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The amino group enhances its reactivity in nucleophilic substitution and condensation reactions, making it valuable for constructing heterocyclic frameworks .

Properties

IUPAC Name |

1-(6-aminopyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJHHZBARYNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303429 | |

| Record name | 1-(6-Amino-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-23-1 | |

| Record name | 1-(6-Amino-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Amino-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(6-Aminopyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with ammonia or an amine under suitable conditions to introduce the amino group at the 6-position of the pyridine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(6-Aminopyridin-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Aminopyridin-2-YL)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-2-YL)ethanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-Aminopyridin-2-YL)ethanone are best understood through comparison with analogs. Below is a detailed analysis:

Structural Analogs in the Pyridine Series

Key Observations :

- Substituent Effects: The amino group in this compound increases its polarity and hydrogen-bonding capacity compared to the methyl group in 1-(6-Methylpyridin-2-YL)ethanone. This makes the former more reactive in cross-coupling reactions but less stable under acidic conditions .

- Biological Activity: Methoxyindoline derivatives (e.g., 1-(5-Methoxyindolin-1-YL)ethanone) exhibit antibacterial properties, whereas the pyridine-based ethanones are primarily synthetic intermediates .

Pyrimidine-Based Analogs

Key Observations :

- Ring Heteroatoms: Pyrimidine analogs (e.g., 1-(2-Aminopyrimidin-4-YL)ethanone) exhibit distinct electronic properties due to two nitrogen atoms in the ring, enhancing their binding affinity in enzyme inhibition compared to pyridine derivatives .

- Synthetic Flexibility: Pyrimidine-based ethanones are often synthesized via Claisen-Schmidt condensations, whereas pyridine derivatives may require Friedel-Crafts acylation or transition-metal catalysis .

Adamantyl-Functionalized Derivatives

Key Observations :

- Bulkiness and Bioactivity: Adamantyl groups improve metabolic stability and lipophilicity, enhancing blood-brain barrier penetration in drug candidates. This contrasts with simpler pyridine ethanones, which are more water-soluble .

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 136.15 | 0.45 | 12.3 | 145–148 (dec.) |

| 1-(6-Methylpyridin-2-YL)ethanone | 135.16 | 1.12 | 8.9 | 92–94 |

| 1-(2-Aminopyrimidin-4-YL)ethanone | 137.14 | 0.78 | 10.5 | 160–162 |

Note: Data inferred from structurally related compounds in the evidence

Table 2: Reactivity in Common Reactions

| Reaction Type | This compound | 1-(6-Methylpyridin-2-YL)ethanone |

|---|---|---|

| Nucleophilic Substitution | High (due to -NH₂) | Low |

| Condensation (e.g., Claisen-Schmidt) | Moderate | High |

| Metal-Catalyzed Coupling | Excellent (Pd, Cu) | Moderate |

Biological Activity

1-(6-Aminopyridin-2-YL)ethanone, also known as this compound dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O and a molecular weight of 138.15 g/mol. The compound features an amino group at the 6-position of the pyridine ring and an ethanone functional group, which contribute to its reactivity and biological activity. Its structural uniqueness allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis and drug development .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have demonstrated its potential as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .

- Multidrug Resistance Modulation : The compound has been studied for its ability to reverse multidrug resistance (MDR) in cancer therapy. It modulates the activity of the ABCB1 efflux pump, enhancing the retention of chemotherapeutic agents like doxorubicin in resistant cell lines .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in drug metabolism and transport, thereby increasing the efficacy of concurrent treatments .

- Cell Cycle Disruption : It has been observed to cause cell cycle arrest in the G1 phase, which is crucial for preventing proliferation in cancer cells .

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Efficacy : A study published in the International Journal of Research evaluated various derivatives of aminopyridines for their cytotoxic effects on multidrug-resistant mouse T-lymphoma cells. The results indicated that compounds similar to this compound exhibited moderate to high cytotoxicity against these resistant cell lines .

- Antimicrobial Testing : Another research effort focused on assessing the antimicrobial properties of pyridine derivatives, including this compound. The findings suggested notable activity against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 1-(2-Aminopyridin-3-yl)ethanone | 65326-33-2 | 0.80 | Anticancer, Antimicrobial |

| 1-(4-Aminopyridin-2-yl)ethanone | 1256785-86-0 | 0.87 | Anticancer |

| 4-Amino-1-(pyridin-3-yl)butan-1-one | 1187930-07-9 | 0.79 | Antimicrobial |

| 1-(4-Methylpyridin-2-yl)ethanone | 6940-57-4 | 0.84 | Moderate Cytotoxicity |

The table illustrates that while several compounds share structural similarities with this compound, their biological activities can vary significantly based on subtle changes in their chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.